2-(4-Bromophenyl)-4-chloro-6-pyrazol-1-ylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-4-chloro-6-pyrazol-1-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group at the 2-position, a chlorine atom at the 4-position, and a pyrazolyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-chloro-6-pyrazol-1-ylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the pyrimidine core: This can be achieved by reacting appropriate amidines with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with a halogenated pyrimidine derivative in the presence of a palladium catalyst.
Pyrazolyl group addition: The final step involves the formation of the pyrazolyl group through cyclization reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki-Miyaura coupling reaction using more efficient catalysts and ligands.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4-chloro-6-pyrazol-1-ylpyrimidine can undergo various types of chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The pyrazolyl group can undergo oxidation to form pyrazole N-oxides or reduction to form pyrazolines.
Coupling reactions: The bromophenyl group can participate in further coupling reactions, such as Heck or Sonogashira couplings.
Common Reagents and Conditions
Substitution reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products
Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: Pyrazole N-oxides.
Reduction: Pyrazolines.
Scientific Research Applications
2-(4-Bromophenyl)-4-chloro-6-pyrazol-1-ylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Material Science: Explored for its potential use in organic electronics and as a building block for novel polymers.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4-chloro-6-pyrazol-1-ylpyrimidine depends on its application:
Anticancer: It may inhibit specific kinases or enzymes involved in cell proliferation.
Antimicrobial: It could disrupt bacterial cell wall synthesis or interfere with microbial DNA replication.
Anti-inflammatory: It might inhibit the production of pro-inflammatory cytokines or block specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
2-(4-Bromophenyl)-4-chloro-6-pyrazol-1-ylpyrimidine is unique due to its combination of a pyrimidine core with both a pyrazolyl and bromophenyl group, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for designing molecules with specific biological activities and material properties.
Properties
IUPAC Name |
2-(4-bromophenyl)-4-chloro-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN4/c14-10-4-2-9(3-5-10)13-17-11(15)8-12(18-13)19-7-1-6-16-19/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGMRUKSODWZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.